![molecular formula C19H15ClN4S B2653132 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-71-9](/img/structure/B2653132.png)
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H15ClN4S . This indicates that it contains 19 carbon atoms, 15 hydrogen atoms, one chlorine atom, four nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (366.87) and its molecular formula (C19H15ClN4S) . Unfortunately, detailed information such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Docking
Spectroscopic investigation using FT-IR and FT-Raman techniques on a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, highlights its potential as a chemotherapeutic agent. The study reveals insights into the molecule's equilibrium geometry, vibrational wave numbers, and hyperconjugative interactions. Moreover, theoretical predictions suggest notable nonlinear optical behavior, with molecular docking results indicating potential anti-diabetic properties (Alzoman et al., 2015).
Structural Characterization and Inhibition Activity
Research on the structural characterization of similar 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives underscores their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis, along with molecular docking simulations, suggests these compounds could be effective against human dihydrofolate reductase, indicating their promise in therapeutic applications (Al-Wahaibi et al., 2021).
Chemotherapeutic Potential and Anti-diabetic Activity
Another study on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile, a compound similar to the one of interest, also underscores its chemotherapeutic potential. The research includes a detailed vibrational spectral analysis, NBO analysis, and molecular docking study, suggesting the compound's inhibitory activity against certain biological targets, again hinting at potential anti-diabetic effects (Al-Omary et al., 2015).
Synthesis and Cytotoxic Activity
The synthesis and structural elucidation of novel 4-thiopyrimidine derivatives have been explored, with a focus on understanding their cytotoxic activities against various cell lines. This investigation provides valuable insights into the substituent effects on the pyrimidine core's biological activity, offering a foundation for future drug development endeavors (Stolarczyk et al., 2018).
Anti-bacterial Activity
A study on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and their transformation into pyrazolo[3,4-d]pyrimidine derivatives investigates their antibacterial activity. This research highlights the utility of these compounds in developing new antibacterial agents, demonstrating the broad applicability of pyrimidine derivatives in medicinal chemistry (Rostamizadeh et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-22-18-15(11-21)17(13-7-3-2-4-8-13)23-19(24-18)25-12-14-9-5-6-10-16(14)20/h2-10H,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLXCWKBERWOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

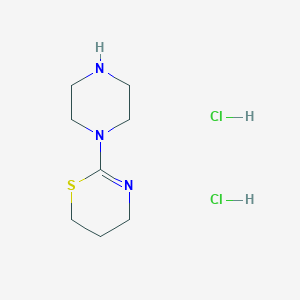
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
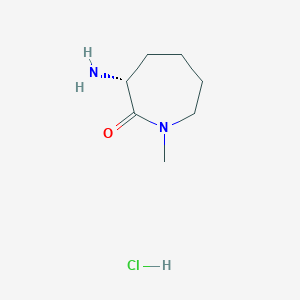
![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)
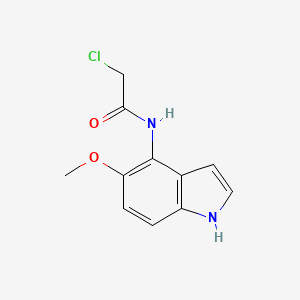
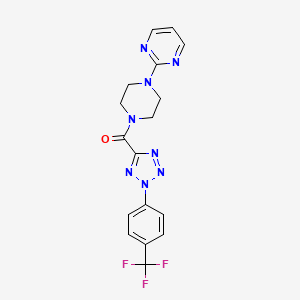
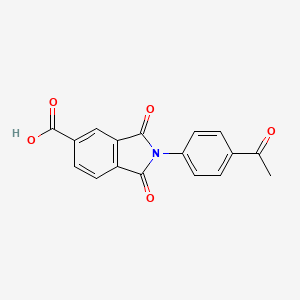
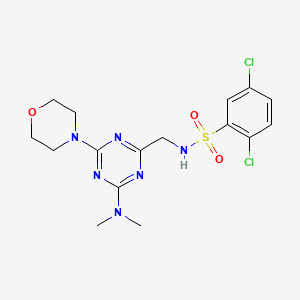
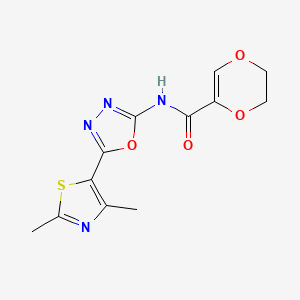
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2653069.png)